1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-Phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their broad range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction typically involves the use of copper(I) catalysts to facilitate the formation of the triazole ring. The process is efficient and yields high purity products.
Industrial Production Methods: Industrial production of 1-phenyl-1H-1,2,3-triazole-4-carboxamide often involves the base-catalyzed cyclocondensation of aryl azides with ethyl acetoacetate . This method is scalable and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-Phenyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to form hydrogen bonds and engage in dipole interactions enhances its binding affinity to these targets .
Comparison with Similar Compounds
- 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
- 1-Phenyl-3-hydroxy-1,2,4-triazole
- 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Comparison: 1-Phenyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of stability and reactivity. Unlike its analogs, it exhibits a broader range of biological activities and higher chemical stability, making it a more versatile compound for various applications .
Properties
CAS No. |
2055-53-0 |
---|---|
Molecular Formula |
C9H8N4O |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C9H8N4O/c10-9(14)8-6-13(12-11-8)7-4-2-1-3-5-7/h1-6H,(H2,10,14) |
InChI Key |
KKMWZYGXSLNVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(=O)N |
Origin of Product |
United States |
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